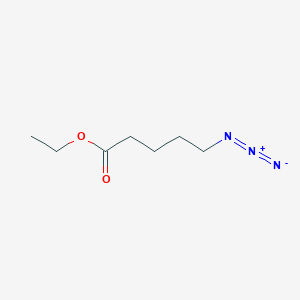

5-Azidopentanoic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 5-azidopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-2-12-7(11)5-3-4-6-9-10-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZGOQICRHVCQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Azidopentanoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5-azidopentanoic acid ethyl ester, a valuable bifunctional molecule employed in bioconjugation and drug delivery systems. The primary synthetic route detailed herein is the nucleophilic substitution of ethyl 5-bromovalerate with sodium azide (B81097). This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway to support researchers in the successful implementation of this synthesis.

Reaction Overview and Mechanism

The synthesis of this compound from ethyl 5-bromovalerate is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this transformation, the azide anion (N₃⁻), a potent nucleophile, displaces the bromide ion from the primary alkyl halide. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. Given that the substrate is achiral, this inversion is not observable. The use of a polar aprotic solvent, such as dimethylformamide (DMF), is advantageous as it solvates the cation (Na⁺) while leaving the azide anion relatively free and highly nucleophilic, thereby accelerating the reaction rate.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1. This data is essential for reaction setup, monitoring, and product purification.

Table 1: Physicochemical Data

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | CAS Number |

| Ethyl 5-bromovalerate |  | C₇H₁₃BrO₂ | 209.08[1][2] | 104-109 / 12 mmHg[1] | 1.321[1] | 1.458[1] | 14660-52-7[1][2] |

| This compound | C₇H₁₃N₃O₂ | 171.19 | Not readily available | Not readily available | Not readily available | 89896-39-9 |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

Ethyl 5-bromovalerate

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-bromovalerate (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of Sodium Azide: To the stirred solution, add sodium azide (NaN₃) (3.0 equivalents).

-

Reaction Conditions: The reaction mixture is stirred vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically allowed to proceed overnight (approximately 18 hours) to ensure complete conversion.

-

Work-up:

-

Following the reaction period, remove the DMF under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether and deionized water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Safety Precautions:

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with skin and eyes, and do not use metal spatulas. Quench any residual azide with a suitable reagent before disposal.

-

The reaction should be performed in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reaction Yield and Characterization

The reaction is known to proceed with high efficiency. While the specific yield can vary depending on the scale and purification method, yields approaching 99% have been reported for analogous reactions.

Table 2: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reactant Ratio (Ethyl 5-bromovalerate : Sodium Azide) | 1 : 3 |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Reaction Temperature | Room Temperature |

| Reaction Time | ~18 hours |

| Expected Yield | High (potentially up to 99%) |

The successful synthesis of this compound can be confirmed by standard analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide (N₃) stretching vibration. The ester carbonyl (C=O) stretch will be observed around 1730 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the ethyl ester protons and the pentanoate backbone. The methylene (B1212753) group adjacent to the azide will be shifted downfield compared to the starting material's methylene group adjacent to the bromine.

-

¹³C NMR will show the disappearance of the carbon signal bonded to bromine and the appearance of a new signal for the carbon bonded to the azide group.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₇H₁₃N₃O₂) should be observed.

Visualizing the Synthesis

The following diagrams illustrate the chemical transformation and a generalized workflow for the synthesis.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

References

5-Azidopentanoic acid ethyl ester chemical properties and structure

An In-depth Technical Guide to 5-Azidopentanoic Acid Ethyl Ester

Introduction

This compound, also known as ethyl 5-azidopentanoate, is a bifunctional chemical compound utilized extensively in biochemical and pharmaceutical research. Its structure incorporates both an azide (B81097) group and an ethyl ester, making it a valuable building block in organic synthesis, particularly for the introduction of azide moieties into molecules. This guide provides a comprehensive overview of its chemical properties, structure, and common experimental applications, tailored for researchers, scientists, and professionals in drug development. The azide functionality allows for its participation in bioorthogonal reactions, such as the Staudinger ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry"[1]. This reactivity makes it a useful probe for identifying and labeling amine-containing proteins[2][3][4].

Chemical Structure and Identifiers

The molecular structure of this compound consists of a five-carbon pentanoate backbone, with an azide group (-N₃) at the C5 position and an ethyl ester group at the carboxyl end.

| Identifier | Value |

| IUPAC Name | Ethyl 5-azidopentanoate[5] |

| Synonyms | This compound, 5-azidovaleric acid ethyl ester, ethyl-δ-azido valerate[5] |

| CAS Number | 89896-39-9[2][5][6] |

| Molecular Formula | C₇H₁₃N₃O₂[2][4][5] |

| SMILES | CCOC(=O)CCCCN=[N+]=[N-] |

| InChI | InChI=1S/C7H13N3O2/c1-2-12-7(11)5-3-4-6-10-9-8/h2-6H2,1H3 |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The compound is typically supplied as a solid and requires cold storage to maintain stability.

| Property | Value |

| Molecular Weight | 171.2 g/mol (or Da)[2][4] |

| Appearance | Solid[2][4] |

| Purity | Typically ≥95%[5][7] |

| PSA (Polar Surface Area) | 76.05 Ų[5] |

| LogP | 1.48[5] |

| Storage Conditions | -20°C[2][4][8] |

| Stability | Stable for at least 6 months at -20°C[2][4] |

Experimental Protocols

Synthesis of this compound

A common and high-yield method for synthesizing this compound is through the nucleophilic substitution of a halogenated precursor, such as ethyl 5-bromovalerate, with an azide salt.

Materials:

-

Ethyl 5-bromovalerate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 5-bromovalerate in anhydrous DMF.

-

Add sodium azide to the solution (typically 1.1 to 1.5 molar equivalents).

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with deionized water, followed by brine, to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel if necessary. A literature-reported synthesis following a similar route notes a yield of 99.0%[5].

Caption: Synthetic workflow for this compound.

Applications in Research

Click Chemistry and Bioconjugation

The primary application of this compound is in "click chemistry," a set of powerful, selective, and high-yield reactions for joining molecular fragments. The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes to form stable 1,2,3-triazole linkages[1]. This allows for the precise conjugation of this molecule to alkyne-modified biomolecules such as peptides, proteins, and nucleic acids.

Caption: Role of the azide in a CuAAC "click" chemistry reaction.

Probe for Protein Labeling

This compound can react with primary or secondary amines to create a tethered compound[2][3][4]. This allows it to function as a chemical probe. Once tethered to a protein of interest via an accessible amine (e.g., the side chain of a lysine (B10760008) residue), the exposed azide group can be used for subsequent fluorescent labeling or immobilization via click chemistry, facilitating the identification and study of amine-containing proteins. Some research has also indicated its potential to inhibit the proliferation of cancer cells both in vitro and in vivo[2][3][4].

Safety and Handling

Azide compounds are potentially explosive and should be handled with care. Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid. Operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. Store the compound at the recommended temperature of -20°C to ensure stability and prevent degradation[2][4].

References

- 1. caymanchem.com [caymanchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. 5-azido-pentanoic acid ethyl ester|lookchem [lookchem.com]

- 6. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 7. This compound, CasNo.89896-39-9 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 8. 5-azidopentanoic acid, 79583-98-5 | BroadPharm [broadpharm.com]

In-Depth Technical Guide: Characterization of Ethyl 5-azidopentanoate (CAS Number: 89896-39-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization data for Ethyl 5-azidopentanoate (CAS No. 89896-39-9), a valuable bifunctional molecule utilized in bioconjugation and drug discovery. The document details the compound's physicochemical properties, spectroscopic data, and a standard synthesis protocol. Furthermore, it illustrates its primary application in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, a cornerstone of modern bioconjugation strategies. All quantitative data are presented in structured tables, and key experimental procedures are meticulously described. Visual diagrams generated using Graphviz are included to delineate the synthesis workflow and its application in bioorthogonal chemistry.

Chemical Identity and Physical Properties

Ethyl 5-azidopentanoate is an organic compound featuring both an azide (B81097) and an ethyl ester functional group. This structure makes it a useful linker molecule, where the azide serves as a reactive handle for "click chemistry," and the ester group can be further modified or is part of a larger molecular scaffold.

| Property | Value | Reference |

| CAS Number | 89896-39-9 | |

| Molecular Formula | C₇H₁₃N₃O₂ | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

| Appearance | Liquid | [2] |

| Purity | ≥96% | [1] |

| Storage Temperature | Refrigerator | [2] |

Synthesis

Ethyl 5-azidopentanoate is commonly synthesized from Ethyl 5-bromopentanoate via a nucleophilic substitution reaction with sodium azide.

Experimental Protocol: Synthesis of Ethyl 5-azidopentanoate

This protocol is based on standard procedures for the synthesis of alkyl azides from alkyl halides.

Materials:

-

Ethyl 5-bromopentanoate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 5-bromopentanoate (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure Ethyl 5-azidopentanoate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 5-azidopentanoate.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for Ethyl 5-azidopentanoate based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of Ethyl 5-azidopentanoate is expected to show five distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.30 | Triplet (t) | 2H | CH₂ -N₃ |

| ~2.35 | Triplet (t) | 2H | -CO-CH₂ - |

| ~1.65 | Multiplet (m) | 4H | -CO-CH₂-CH₂ -CH₂ -CH₂-N₃ |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

3.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will exhibit seven signals, one for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | C =O (Ester) |

| ~60.5 | -O-C H₂-CH₃ |

| ~51.0 | C H₂-N₃ |

| ~34.0 | -CO-C H₂- |

| ~28.0 | -CO-CH₂-CH₂-C H₂-CH₂-N₃ |

| ~22.0 | -CO-CH₂-C H₂-CH₂-CH₂-N₃ |

| ~14.0 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium-Strong | C-H (alkane) stretching |

| ~2100 | Strong, Sharp | N₃ (azide) stretching |

| ~1735 | Strong, Sharp | C=O (ester) stretching |

| ~1250-1000 | Strong | C-O (ester) stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion peak followed by characteristic fragmentation patterns.

| m/z | Interpretation |

| 171 | [M]⁺, Molecular ion |

| 143 | [M - N₂]⁺ |

| 126 | [M - OCH₂CH₃]⁺ |

| 100 | [M - COOCH₂CH₃]⁺ |

| 73 | [COOCH₂CH₃]⁺ |

| 43 | [CH₂N₃]⁺ |

Applications in Drug Discovery and Bioconjugation

Ethyl 5-azidopentanoate is a valuable tool in drug discovery and chemical biology, primarily due to its azide functionality, which allows for its participation in "click chemistry" reactions. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction enables the efficient and specific covalent ligation of the azide-containing molecule to another molecule bearing a terminal alkyne.[3]

Experimental Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the bioconjugation of an alkyne-modified biomolecule with Ethyl 5-azidopentanoate.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid)

-

Ethyl 5-azidopentanoate

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Prepare a stock solution of the alkyne-modified biomolecule in an appropriate aqueous buffer.

-

Prepare stock solutions of Ethyl 5-azidopentanoate in DMSO.

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand (THPTA or TBTA) in water.

-

In a reaction vessel, combine the alkyne-modified biomolecule solution with a molar excess of Ethyl 5-azidopentanoate.

-

Add the copper ligand to the mixture, followed by the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as mass spectrometry or gel electrophoresis.

-

Upon completion, the resulting bioconjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.

Signaling Pathway/Workflow Diagram: Bioconjugation via CuAAC

Caption: General workflow for bioconjugation using CuAAC.

Safety Information

Ethyl 5-azidopentanoate should be handled with care by trained personnel in a well-ventilated chemical fume hood. Azide compounds can be energetic and potentially explosive, especially when heated or in the presence of certain metals. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 5-azidopentanoate (CAS No. 89896-39-9) is a versatile chemical probe for applications in drug discovery and bioconjugation. Its bifunctional nature allows for its straightforward incorporation into molecular scaffolds and subsequent efficient ligation to alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition reaction. This guide provides essential characterization data and experimental protocols to facilitate its use in research and development.

References

Technical Guide: Spectroscopic Characterization of 5-Azidopentanoic Acid Ethyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Azidopentanoic acid ethyl ester (C₇H₁₃N₃O₂) is a bifunctional molecule containing both an azide (B81097) and an ethyl ester group. These functional groups make it a useful building block in organic synthesis, particularly in click chemistry for the introduction of pentanoic acid linkers. Accurate structural confirmation and purity assessment are critical for its application in research and drug development. NMR and mass spectrometry are indispensable techniques for this purpose. This guide details the typical experimental procedures for these analyses.

Data Presentation

A thorough search of scientific literature and spectral databases did not yield publicly available experimental ¹H NMR, ¹³C NMR, or mass spectrometry data for this compound. In a typical research setting, this data would be presented as follows:

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₃-CH₂-O | ~1.25 | Triplet | 3H | ~7.1 |

| -O-CH₂-CH₃ | ~4.12 | Quartet | 2H | ~7.1 |

| -CH₂-C(O)O- | ~2.35 | Triplet | 2H | ~7.2 |

| -N₃-CH₂- | ~3.30 | Triplet | 2H | ~6.8 |

| -CH₂-CH₂-CH₂- | ~1.60-1.80 | Multiplet | 4H | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C H₃-CH₂-O | ~14.2 |

| -O-C H₂-CH₃ | ~60.5 |

| C H₂-C(O)O- | ~33.9 |

| -N₃-C H₂- | ~51.0 |

| -C H₂-CH₂-C(O)O- | ~21.9 |

| -N₃-CH₂-C H₂- | ~28.2 |

| -C (O)O- | ~173.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Table 3: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 172.1086 | Data not available |

| [M+Na]⁺ | 194.0905 | Data not available |

| [M+K]⁺ | 210.0645 | Data not available |

Note: The molecular weight of this compound is 171.20 g/mol . The ions listed are common adducts observed in electrospray ionization.

Experimental Protocols

The following sections detail standard operating procedures for acquiring NMR and mass spectrometry data for a small molecule like this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and its chemical stability.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If an internal standard is required for chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added (final concentration ~0.03% v/v). Alternatively, the residual solvent peak can be used as a reference.

Data Acquisition:

-

¹H NMR:

-

Tune and match the probe for the ¹H frequency.

-

Perform shimming to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a pulse sequence with a 30° or 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Objective: To determine the molecular weight of the analyte and obtain information about its elemental composition through high-resolution mass measurement.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) analyzer.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of water and an organic solvent).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system that is compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in positive ion mode. Key parameters to optimize include:

-

Capillary voltage (typically 3-5 kV)

-

Nebulizing gas pressure

-

Drying gas flow rate and temperature

-

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Look for other common adducts, such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.

-

For HRMS data, use the accurate mass measurement to determine the elemental composition of the molecular ion, which can be used to confirm the molecular formula.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a small molecule.

Solubility of 5-Azidopentanoic Acid Ethyl Ester in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Azidopentanoic acid ethyl ester, a critical parameter for its application in scientific research and drug development. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide offers insights into its expected solubility profile based on its chemical structure and the properties of analogous compounds. Furthermore, it provides detailed experimental protocols for researchers to determine solubility in solvents relevant to their work.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Name | 5-azido-pentanoic acid ethyl ester | [1] |

| CAS Number | 89896-39-9 | [1][2] |

| Molecular Formula | C7H13N3O2 | [1][2] |

| Molecular Weight | 171.2 g/mol | [2] |

| Appearance | Solid | [2] |

Solubility Profile

For researchers requiring precise solubility data, experimental determination is necessary. The following table is a template for recording and presenting such experimentally determined data.

Table for Experimentally Determined Solubility Data

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Tetrahydrofuran (THF) | ||||

| Acetonitrile (ACN) | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound in a specific solvent[4]. This protocol outlines the steps for determining the solubility of this compound.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended[4].

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against the concentration[5].

-

Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system and record the detector response.

-

-

Data Analysis:

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve[5].

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Application in Click Chemistry

This compound is a valuable building block in the field of bioconjugation, primarily through its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This reaction forms a stable triazole linkage between the azide-functionalized ester and an alkyne-containing molecule. This highly efficient and specific reaction is widely used to attach probes, tags, or therapeutic agents to biomolecules such as proteins and nucleic acids[6][7].

The workflow typically involves the following steps:

-

Functionalization: The molecule of interest is functionalized with an alkyne group.

-

Conjugation: this compound is reacted with the alkyne-functionalized molecule in the presence of a copper(I) catalyst.

-

Hydrolysis (Optional): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for further conjugation, for instance, to an amine group on a biomolecule via amide bond formation.

References

An In-depth Technical Guide to the Stability and Storage of 5-Azidopentanoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Azidopentanoic acid ethyl ester, a versatile bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and materials science. Understanding its stability profile is critical for ensuring the integrity and reproducibility of experimental results. This document synthesizes available data on its thermal, hydrolytic, and photostability, and provides recommended handling and storage protocols.

Core Stability Profile

This compound is an aliphatic azide (B81097), a class of compounds known for their energetic nature. However, its stability is influenced by several factors, including the carbon-to-nitrogen ratio and the presence of the ethyl ester group. Generally, alkyl azides are more thermally stable than their aryl counterparts. For this compound, a storage temperature of -20°C is recommended, which ensures its stability for at least six months .[1][2]

General Stability Considerations for Organic Azides:

-

Carbon-to-Nitrogen Ratio (C/N): A key indicator of the stability of organic azides is the ratio of carbon atoms to nitrogen atoms. A higher C/N ratio generally correlates with greater stability.

-

"Rule of Six": This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) within a molecule provides sufficient dilution to render the compound relatively safe to handle.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively available in peer-reviewed literature, the following table summarizes the key stability parameters based on general knowledge of alkyl azides and ethyl esters, and information from chemical suppliers.

| Stability Parameter | Condition | Observation/Recommendation | Citation |

| Long-Term Storage | -20°C | Stable for at least 6 months. | [1][2] |

| Room Temperature | Storage at room temperature is not recommended for extended periods. | [3] | |

| Thermal Stability | Elevated Temperatures | Alkyl azides with low nitrogen content are generally stable up to 175°C. However, heating should be avoided to prevent decomposition. | |

| Hydrolytic Stability | Acidic Conditions | The ethyl ester moiety is susceptible to acid-catalyzed hydrolysis, yielding 5-azidopentanoic acid and ethanol. The reaction is reversible.[4][5][6] | |

| Basic Conditions | Base-catalyzed hydrolysis (saponification) is an irreversible reaction that proceeds to completion, forming the carboxylate salt and ethanol.[6] | ||

| Photostability | Exposure to Light | The azide group can be sensitive to light, potentially leading to decomposition. Storage in the dark is recommended. |

Experimental Protocols

Detailed, validated stability studies for this compound are not publicly available. However, standardized protocols from the International Council for Harmonisation (ICH) guidelines for drug stability testing can be adapted.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to various stress conditions as outlined in the diagram above. Control samples should be stored under normal conditions.

-

Time Points: Withdraw aliquots at predetermined time intervals.

-

Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

-

Degradant Identification: Use techniques like LC-MS to identify the structure of significant degradation products.

Long-Term Stability Study

Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of the compound.

Methodology:

-

Storage: Store multiple batches of this compound at the recommended storage condition (-20°C).

-

Testing Frequency: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Parameters to Test:

-

Appearance

-

Assay (purity)

-

Degradation products

-

-

Data Analysis: Analyze the data for any trends in degradation or changes in physical properties over time.

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are plausible:

-

Hydrolysis: The ester linkage is the most probable site of hydrolytic degradation.

-

Thermal/Photolytic Decomposition: The azide group is susceptible to decomposition upon exposure to heat or light, typically proceeding through a highly reactive nitrene intermediate. This intermediate can then undergo various reactions, such as insertion, rearrangement, or dimerization, leading to a variety of degradation products.

Synthesis and Purification

This compound is commonly synthesized from ethyl 5-bromopentanoate.

General Synthetic Procedure: Ethyl 5-bromovalerate is reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7][8][9] The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution of the bromide with the azide. After the reaction is complete, an aqueous work-up is performed, followed by extraction with an organic solvent. The crude product is then purified, commonly by column chromatography, to yield the pure this compound.

Safe Handling and Storage Recommendations

-

Storage: Store in a tightly sealed container in a freezer at -20°C.[1][2] Protect from light.

-

Handling:

-

Avoid exposure to heat, sparks, and open flames.

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with strong acids and strong oxidizing agents.

-

Solutions of the azide should be handled with care, and concentrations should be kept reasonably low, especially during initial scale-up.

-

Conclusion

This compound is a stable compound when stored and handled under the recommended conditions. The primary stability concerns are the potential for hydrolysis of the ethyl ester and the decomposition of the azide functionality upon exposure to heat or light. By adhering to the storage guidelines of -20°C in a dark, sealed container, researchers can ensure the integrity of this valuable chemical reagent for their applications in drug development and materials science. For critical applications, it is recommended to perform in-house stability testing to confirm its suitability for the intended use.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. ethyl 5-azidopentanoate,89896-39-9-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 7. Ethyl 5-bromovalerate | 14660-52-7 [chemicalbook.com]

- 8. 5-ブロモ吉草酸エチル 98% (contains silver wool as stabilizer) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Ethyl 5-bromovalerate One Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Lynchpin of Bioconjugation: A Technical Guide to 5-Azidopentanoic Acid Ethyl Ester

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of 5-Azidopentanoic acid ethyl ester in the field of bioconjugation. This document provides an in-depth analysis of its applications, detailed experimental protocols, and quantitative data to facilitate its effective use in the laboratory.

In the intricate world of drug development and molecular biology, the ability to selectively join molecules is paramount. This compound has emerged as a critical tool in this endeavor, acting as a versatile linker for the creation of complex bioconjugates. Its unique bifunctional nature, possessing both an azide (B81097) group for "click" chemistry and an ethyl ester for covalent modification, allows for the precise and stable connection of biomolecules to other entities such as therapeutic agents, imaging probes, or drug delivery systems.[1][2]

This technical guide delves into the core functionalities of this compound, offering a detailed exploration of its chemical properties, its central role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and its broader applications in creating targeted therapies and diagnostic tools.

Core Properties and Applications

This compound, with the chemical formula C7H13N3O2 and a molecular weight of 171.2 Da, is a solid compound at room temperature.[1] It is recognized for its stability, with a shelf life of at least six months when stored at -20°C.[1] The presence of the azide functional group makes it an ideal participant in click chemistry reactions, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[2]

The primary applications of this linker include:

-

Bioconjugation: It serves as a versatile linker for attaching biomolecules like proteins and peptides to other molecules or surfaces. This is crucial for the development of targeted drug delivery systems.[2]

-

Click Chemistry: The azide group allows for efficient and reliable synthesis of complex organic compounds through click reactions.[2]

-

Drug Development: Its structure facilitates modifications that can lead to the discovery of new pharmaceutical agents.[2] It has been shown to have potential in inhibiting the proliferation of cancer cells.[1]

-

PROTAC® Reagents: It is categorized as a PROTAC® (Proteolysis Targeting Chimera) reagent, highlighting its utility in the development of this new class of therapeutics.[1]

-

Probing Biomolecules: It can react with amines to form tethered compounds, which can then be used as probes to identify amine-containing proteins.[1]

Quantitative Data Summary

While specific quantitative data for the bioconjugation efficiency of this compound is not extensively documented in publicly available literature, the yields of similar click chemistry reactions are generally high. For instance, the synthesis of related N-succinimidyl azidoacetate has been reported with a yield of 73%. The following table summarizes the physicochemical properties of the compound.

| Property | Value | Reference |

| Chemical Formula | C7H13N3O2 | [1] |

| Molecular Weight | 171.2 Da | [1] |

| CAS Registry Number | 89896-39-9 | [1] |

| Format | Solid | [1] |

| Stability | At least 6 months at -20°C | [1] |

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-stage process: first, the modification of a biomolecule to introduce the azide functionality, and second, the click chemistry reaction to conjugate the azidated biomolecule with an alkyne-containing partner.

Protocol 1: General Procedure for Protein Modification with an Azide Linker

This protocol is a generalized procedure for the modification of a protein with an azido-linker via its primary amines (e.g., lysine (B10760008) residues). This would typically involve the hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid, followed by activation (e.g., to an NHS ester) and reaction with the protein.

Materials:

-

Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

5-Azidopentanoic acid

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Activation of 5-Azidopentanoic Acid:

-

Dissolve 5-Azidopentanoic acid in anhydrous DMF or DMSO.

-

Add 1.2 equivalents of NHS and 1.2 equivalents of EDC to the solution.

-

Stir the reaction at room temperature for 4-6 hours or overnight at 4°C.

-

-

Protein Conjugation:

-

Adjust the pH of the protein solution to 7.2-8.0.

-

Slowly add a 10- to 20-fold molar excess of the activated 5-Azidopentanoic acid-NHS ester solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Remove the excess, unreacted labeling reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).

-

Protocol 2: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for the "click" reaction between the azide-modified protein and an alkyne-containing molecule.

Materials:

-

Azide-modified protein

-

Alkyne-containing molecule (e.g., a fluorescent probe, drug molecule)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

In a reaction tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

-

Add the alkyne-containing molecule to a final concentration that is in molar excess (e.g., 2-5 fold) over the number of azide groups on the protein.

-

Prepare the copper catalyst by pre-complexing CuSO4 with the ligand. Add the ligand solution to the reaction mixture first, followed by the CuSO4 solution. A typical final concentration is 1-2 mM CuSO4 and 5-10 mM THPTA.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (B8700270) to a final concentration of 5-10 mM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

-

Purify the labeled protein from excess reagents using a desalting column or dialysis.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for bioconjugation.

Caption: Logical relationship in targeted drug delivery.

References

An In-depth Technical Guide to the Safe Handling and Precautions for 5-Azidopentanoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 5-azidopentanoic acid ethyl ester (CAS No. 89896-39-9), a versatile reagent increasingly utilized in bioconjugation and drug development through "click" chemistry. Due to the energetic nature of the azide (B81097) functional group, stringent adherence to safety measures is paramount to mitigate potential hazards in the laboratory setting.

Chemical and Physical Properties

This compound is a medium-chain aliphatic azido (B1232118) ester. While specific experimental data for this compound is limited, its properties can be inferred from its structure and data from similar organic azides.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₁₃N₃O₂ | BPS Bioscience |

| Molecular Weight | 171.2 g/mol | BPS Bioscience |

| CAS Number | 89896-39-9 | BPS Bioscience |

| Appearance | Likely a colorless to pale yellow liquid | General observation for similar compounds |

| Storage Temperature | -20°C for long-term stability | BPS Bioscience |

Hazard Identification and Safety Precautions

Organic azides are a class of compounds known for their potential instability and toxicity. The primary hazards associated with this compound are its potential for explosive decomposition and the toxicity of the azide moiety.

Stability and Reactivity

The stability of organic azides is influenced by their molecular structure, particularly the carbon-to-nitrogen (C/N) ratio.[1] A higher C/N ratio generally correlates with greater stability.[1] For this compound (C₇H₁₃N₃O₂), the C/N ratio is greater than 2, suggesting it is relatively stable compared to low molecular weight azides. However, all organic azides are sensitive to external energy sources and can decompose violently.[2]

Key Hazards:

-

Thermal Decomposition: Can decompose explosively upon heating. While the exact decomposition temperature for this specific ester is not documented, studies on similar azido esters show decomposition onsets can range from 150°C to over 230°C.[3][4] It is crucial to avoid heating the neat compound.

-

Shock and Friction Sensitivity: Mechanical shock or friction, such as scratching with a metal spatula or grinding, can initiate explosive decomposition.[5] Using ground glass joints with azide-containing solutions has also been implicated in explosions.[5]

-

Light Sensitivity: Some azides are sensitive to light and should be stored in amber containers.[2]

Incompatible Materials:

-

Strong Acids: Reacts with strong acids to form the highly toxic and explosive hydrazoic acid (HN₃).[6]

-

Heavy Metals and their Salts (e.g., copper, lead, mercury, silver, zinc): Forms highly shock-sensitive and explosive heavy metal azides.[5][7] This is a critical consideration in experimental setups and waste disposal.

-

Strong Oxidizing Agents: Can lead to violent reactions.

-

Halogenated Solvents (e.g., dichloromethane, chloroform): Can form dangerously explosive di- and tri-azidomethane.[2][7]

Toxicological Information

-

Acute Toxicity: The azide ion is highly toxic. For sodium azide, the LD50 in rats is 27 mg/kg.[7]

-

Routes of Exposure: Inhalation, ingestion, and skin absorption are all potential routes of exposure.

-

Symptoms of Exposure: May include dizziness, weakness, headache, nausea, and in severe cases, convulsions and respiratory failure.[6]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE and engineering controls, is essential when working with this compound.

| Control Measure | Specification |

| Engineering Controls | |

| Fume Hood | All manipulations of the neat compound and reactions should be conducted in a certified chemical fume hood. |

| Blast Shield | Use of a blast shield is mandatory when heating or concentrating the material, or when performing reactions on a larger scale. |

| Ventilation | Ensure adequate general laboratory ventilation. |

| Personal Protective Equipment | |

| Eye Protection | Chemical safety goggles are required at all times. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or explosion. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Change gloves immediately if contaminated. |

| Protective Clothing | A flame-resistant lab coat should be worn, with sleeves fully extended. |

| Footwear | Closed-toe shoes are mandatory in the laboratory. |

Experimental Protocols: Synthesis and Handling

The most common and efficient synthesis of this compound is via the nucleophilic substitution of ethyl 5-bromopentanoate with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).

Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted and risk-assessed for specific laboratory conditions. Small-scale synthesis is strongly recommended for initial attempts.

Materials:

-

Ethyl 5-bromopentanoate

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-bromopentanoate (1.0 eq) in anhydrous DMSO.

-

Carefully add sodium azide (1.1-1.5 eq) to the solution in portions. Caution: Sodium azide is highly toxic. Handle with appropriate PPE in a fume hood. Use a plastic or ceramic spatula.

-

Stir the reaction mixture at ambient temperature. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material. Reaction times can vary but are often complete within 24 hours.[6][8]

-

Upon completion, carefully quench the reaction by slowly adding deionized water. This step can be exothermic.[8][9]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volume of the aqueous layer).

-

Combine the organic extracts and wash with deionized water (2x) and then with brine (1x) to remove residual DMSO and salts.[9]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Crucially, do not purify by distillation. [2][7] The product should be concentrated under reduced pressure at low temperature (rotary evaporation with a water bath temperature not exceeding 40°C is a common practice, always behind a blast shield). The resulting pure alkyl azide is typically obtained in high yield.[9]

Safe Handling and Storage

-

Handling: Always handle the neat compound in a fume hood behind a blast shield. Use plastic or ceramic spatulas to avoid friction from metal implements.[10] Avoid contact with incompatible materials.

-

Storage: Store this compound in a tightly sealed, amber-colored container at -20°C for long-term stability.[10] Ensure it is stored away from acids, heavy metals, and oxidizing agents.

-

Solutions: If storing in solution, use a non-halogenated solvent and keep the concentration below 1M.[7]

Emergency Procedures

Spills

-

Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a designated, labeled waste container. Decontaminate the area with a suitable solvent.

-

Large Spills: Evacuate the immediate area. Alert others and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Fire

-

In case of a fire involving organic azides, evacuate the area and contact emergency services. Do not attempt to extinguish the fire yourself. Inform the emergency responders of the presence of azide compounds.

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

Azide-containing waste must be handled with extreme care to prevent the formation of explosive compounds in the waste stream.

-

Dedicated Waste Containers: Use separate, clearly labeled waste containers for organic azide waste.

-

Avoid Incompatibles: Never mix azide waste with acidic waste or waste containing heavy metals.[6]

-

Quenching (Optional but Recommended): For residual amounts, consider quenching the azide to a more stable amine via a Staudinger reduction (e.g., with triphenylphosphine) before disposal, following established and risk-assessed laboratory procedures.

-

Institutional Guidelines: Follow your institution's specific guidelines for the disposal of reactive and toxic chemical waste. Contact your EHS department for guidance.

This technical guide is intended to provide a framework for the safe handling of this compound. It is not exhaustive, and all laboratory personnel should be thoroughly trained on the specific hazards and procedures relevant to their work. Always consult the Safety Data Sheet (SDS) for any chemical before use and adhere to your institution's safety policies.

References

- 1. researchgate.net [researchgate.net]

- 2. ucd.ie [ucd.ie]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ehs.wisc.edu [ehs.wisc.edu]

- 6. A practical procedure for the synthesis of alkyl azides at ambient temperature in dimethyl sulfoxide in high purity and yield - Lookchem [lookchem.com]

- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Synthesis and Reduction of Azides [chemistry.mdma.ch]

- 10. artscimedia.case.edu [artscimedia.case.edu]

A Technical Guide to 5-Azidopentanoic Acid Ethyl Ester: Commercial Availability, Suppliers, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and a key application of 5-Azidopentanoic acid ethyl ester. This versatile bifunctional molecule serves as a valuable building block in bioconjugation and drug delivery research, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

Commercial Availability and Suppliers

This compound (CAS No: 89896-39-9) is commercially available from a range of chemical suppliers. The product is typically offered in various quantities and purities to suit diverse research needs. Below is a summary of some key suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Synthonix | 5-Azidopentanoicacidethylester | 89896-39-9 | 96% | 250mg, 500mg, 1g, 5g |

| Acrotein | 5-Azidopentanoicacidethylester | 89896-39-9 | 97% | 1g |

| Sigma-Aldrich | This compound | 89896-39-9 | 96% | 250mg, 500mg, 1g |

| BPS Bioscience | This compound | 89896-39-9 | - | 5g |

| LookChem | 5-azido-pentanoic acid ethyl ester | 89896-39-9 | 96% - 98% | 250mg, 500mg, 1g, 5g |

Note: Pricing and availability are subject to change. Please refer to the suppliers' websites for the most current information.

Key Applications in Research

This compound is a valuable reagent in the field of bioconjugation. Its azide (B81097) functionality allows for the covalent attachment of this linker to alkyne-modified molecules, such as proteins, peptides, or nucleic acids, through a highly efficient and specific click reaction. This enables the development of targeted drug delivery systems, fluorescent probes for cellular imaging, and novel biomaterials.[1]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the copper(I)-catalyzed cycloaddition of an azide-containing molecule, such as this compound, to an alkyne-functionalized biomolecule.

Materials:

-

This compound

-

Alkyne-modified biomolecule (e.g., protein, peptide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Solvent for dissolving reagents (e.g., DMSO, DMF)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the alkyne-modified biomolecule in a degassed buffer. The concentration will depend on the specific biomolecule.

-

Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of the copper(I)-stabilizing ligand (e.g., 50 mM THPTA in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and the this compound stock solution. The final concentration of the azide should be in excess (typically 4-50 equivalents) compared to the alkyne.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Allow this mixture to stand for 1-2 minutes.[2]

-

Add the catalyst premix to the reaction mixture containing the alkyne and azide.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can be protected from light.

-

-

Purification:

-

Following the incubation period, the labeled biomolecule can be purified from the excess reagents and byproducts using methods appropriate for the biomolecule, such as ethanol (B145695) precipitation for oligonucleotides or size exclusion chromatography for proteins.

-

Caption: Experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Signaling Pathway in Targeted Drug Delivery

A common application of bioconjugation facilitated by reagents like this compound is the development of targeted drug delivery systems. In this approach, a therapeutic agent is linked to a targeting moiety (e.g., an antibody or a peptide) that specifically recognizes and binds to receptors on the surface of target cells, such as cancer cells.

Caption: Logical flow of targeted drug delivery using a bioconjugate.

References

Methodological & Application

Application Note: Protocol for Copper-Catalyzed Click Chemistry Using 5-Azidopentanoic Acid Ethyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and versatile bioorthogonal reaction used to form a stable 1,2,3-triazole linkage.[1][2] This reaction is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3][4] The reaction is highly specific, proceeds with a significant rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed version), and is insensitive to aqueous conditions over a wide pH range (4 to 12).[3]

5-Azidopentanoic acid ethyl ester is a valuable bifunctional linker. The azide (B81097) group readily participates in the click reaction, while the ethyl ester can be hydrolyzed to a carboxylic acid, providing a handle for further conjugation, for instance, to amine-containing biomolecules. This note provides a detailed protocol for the CuAAC reaction using this linker with a generic terminal alkyne.

Reaction Principle

The fundamental CuAAC process involves the reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) species.[5] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[3][6] To enhance catalyst stability, prevent oxidation to the inactive Cu(II) state, and accelerate the reaction, a chelating ligand is often employed.[7] Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are particularly effective for reactions in aqueous media and help mitigate copper's potential cytotoxicity in biological applications.[6]

Caption: General scheme of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a terminal alkyne on a 0.5 mmol scale.

Materials and Reagents

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, Propargyl alcohol)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvents: tert-Butanol (t-BuOH), Deionized water

-

Reaction vessel (e.g., 10 mL round-bottom flask or vial)

-

Magnetic stirrer and stir bar

-

Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Reagent Preparation

-

Copper/Ligand Stock Solution (10 mM CuSO₄ / 50 mM THPTA): Dissolve 25 mg of CuSO₄·5H₂O and 217 mg of THPTA in 10 mL of deionized water. This solution can be stored at 4°C.

-

Sodium Ascorbate Stock Solution (100 mM): Dissolve 198 mg of sodium ascorbate in 10 mL of deionized water. This solution should be prepared fresh before each use as ascorbate solutions are prone to oxidation.[8]

Reaction Procedure

-

Reactant Dissolution: In a reaction vessel, dissolve this compound (0.5 mmol, 1.0 eq) and the terminal alkyne (0.55 mmol, 1.1 eq) in a 1:1 mixture of t-BuOH and deionized water (total volume 5 mL). Stir the solution at room temperature until all components are fully dissolved.

-

Catalyst Addition: To the stirred solution, add 0.25 mL of the Copper/Ligand Stock Solution (final concentration: 0.25 mM CuSO₄, 1.25 mM THPTA). The solution may turn a pale blue color.

-

Initiation: Add 0.25 mL of the freshly prepared Sodium Ascorbate Stock Solution to initiate the reaction (final concentration: 5 mM). A color change (e.g., to yellow or orange) is often observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azide is consumed (typically 1-4 hours).

-

Work-up:

-

Once the reaction is complete, add 10 mL of deionized water and 15 mL of ethyl acetate (B1210297) to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer.

-

Wash the organic layer sequentially with 10 mL of saturated ammonium (B1175870) chloride solution and 10 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Summary of Key Reagent Roles and Concentrations

| Reagent | Role | Typical Molar Ratio (to Azide) | Final Concentration (in protocol) |

| This compound | Azide source | 1.0 | 100 mM |

| Terminal Alkyne | Alkyne source | 1.0 - 1.2 | 110 mM |

| CuSO₄·5H₂O | Catalyst precursor | 0.005 - 0.05 (0.5 - 5 mol%) | 0.25 mM |

| Sodium Ascorbate | Reducing agent (forms Cu(I)) | 0.05 - 0.25 (5 - 25 mol%) | 5 mM |

| THPTA | Cu(I) stabilizing & accelerating ligand | 0.025 - 0.25 (2.5 - 25 mol%) | 1.25 mM |

Table 2: Representative Reaction Outcomes

| Entry | Terminal Alkyne | Time (h) | Yield (%) |

| 1 | Phenylacetylene | 1.5 | >95% |

| 2 | Propargyl alcohol | 2 | >98% |

| 3 | 1-Octyne | 4 | >90% |

| 4 | 3-Butyn-1-ol | 2.5 | >95% |

| (Note: Yields are illustrative based on typical CuAAC reactions and may vary based on specific substrate and conditions.) |

Visualized Workflow

Caption: Experimental workflow for the copper-catalyzed click reaction.

References

- 1. 點擊化學試劑概述 [sigmaaldrich.com]

- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. broadpharm.com [broadpharm.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. interchim.fr [interchim.fr]

Application Notes and Protocols for Bioconjugation of Peptides with 5-Azidopentanoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern drug development, enabling the precise linkage of molecules to impart novel functionalities. The covalent attachment of payloads such as therapeutic agents, imaging moieties, or pharmacokinetic modifiers to peptides can significantly enhance their efficacy and targeting capabilities. This document provides detailed application notes and experimental protocols for the bioconjugation of peptides using 5-azidopentanoic acid ethyl ester, a versatile linker that facilitates a two-step conjugation strategy.

This approach first involves the formation of a stable amide bond between the peptide and the linker, followed by a highly efficient and selective azide-alkyne cycloaddition ("click chemistry") to attach the desired payload. This method offers researchers a robust and flexible platform for creating well-defined peptide conjugates for a wide range of applications in therapeutics, diagnostics, and biomaterials science.

Overview of the Bioconjugation Strategy

The bioconjugation process using this compound is a two-stage process:

-

Peptide Modification: The ethyl ester of 5-azidopentanoic acid is first hydrolyzed to its corresponding carboxylic acid. This activated linker is then covalently attached to a primary amine on the peptide (typically the N-terminus or the side chain of a lysine (B10760008) residue) via a stable amide bond. This reaction is commonly facilitated by carbodiimide (B86325) chemistry.

-

Payload Conjugation via Click Chemistry: The azide-functionalized peptide can then be reacted with an alkyne-containing payload molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" reaction is known for its high efficiency, specificity, and biocompatibility, proceeding with high yields under mild conditions.

Data Presentation

Table 1: Summary of Reaction Conditions for Amide Bond Formation

| Parameter | Condition | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Hydrolysis of Ester | Basic | Sodium Hydroxide (B78521) (NaOH) | Water/Organic Co-solvent | Room Temperature | 1-2 | >95 |

| Amide Coupling | Carbodiimide Chemistry | EDC, NHS | DMF or DMSO | Room Temperature | 2-4 | 70-90 |

Table 2: Summary of Reaction Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Copper Source | Reducing Agent | Ligand (Optional) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |

| CuSO₄ | Sodium Ascorbate (B8700270) | THPTA | Water/t-Butanol (1:1) | Room Temperature | 1-4 | >95 |

| Copper(II) Acetate | Sodium Ascorbate | TBTA | Water/DMSO (1:1) | Room Temperature | 2-6 | >90 |

| Copper Wire | None | None | DMF | 50 | 5 | >95[1] |

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the commercially available ethyl ester to the active carboxylic acid linker.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Deionized water

-

Organic solvent (e.g., Dioxane or Tetrahydrofuran - THF)

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Separatory funnel

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a minimal amount of a water-miscible organic solvent like dioxane or THF.

-

Add an excess of 1 M sodium hydroxide solution to the ester solution.[2][3]

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, carefully acidify the mixture to a pH of approximately 2 using 1 M HCl.[3]

-

Extract the aqueous solution multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-